Ethyl 3-benzyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-benzyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl, dioxo, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate typically involves a multi-step process. One efficient method involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes catalyzed by citric acid in a one-pot mortar-pestle grinding method . This green synthesis approach is characterized by high yields and cost-efficiency, making it an attractive option for producing this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment such as planetary ball mills and microwave irradiation can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The benzyl and diphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and yield of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Ethyl 3-benzyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-benzyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: This compound has a similar structure but with a methyl group instead of a benzyl group.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5468-14-4 |
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Molecular Formula |
C26H23NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 3-benzyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H23NO4/c1-2-31-25(30)26(18-19-12-6-3-7-13-19)22(20-14-8-4-9-15-20)27(24(29)23(26)28)21-16-10-5-11-17-21/h3-17,22H,2,18H2,1H3 |
InChI Key |
YXYKSAKCFXUJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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